3-(Ethylamino)benzonitrile
Overview
Description
3-(Ethylamino)benzonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of benzonitrile, where an ethylamino group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(Ethylamino)benzonitrile involves the reaction of 3-(Bromomethyl)benzonitrile with ethylamine in tetrahydrofuran at 0°C. The reaction mixture is then concentrated under vacuum, and the residue is extracted with dichloromethane .
Industrial Production Methods: Industrial production methods for benzonitrile derivatives often involve the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method can be adapted for the production of this compound by introducing the ethylamino group through subsequent reactions.
Chemical Reactions Analysis
Types of Reactions: 3-(Ethylamino)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or alkyl halides.
Major Products:
Oxidation: Produces amides or carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces various substituted benzonitrile derivatives.
Scientific Research Applications
3-(Ethylamino)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Ethylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The nitrile group can also participate in various biochemical pathways, affecting the overall biological activity of the compound .
Comparison with Similar Compounds
Benzonitrile: The parent compound, lacking the ethylamino group.
3-(Methylamino)benzonitrile: Similar structure but with a methylamino group instead of an ethylamino group.
4-(Ethylamino)benzonitrile: Similar structure but with the ethylamino group in the para position.
Uniqueness: 3-(Ethylamino)benzonitrile is unique due to the specific positioning of the ethylamino group on the benzene ring, which can influence its reactivity and interaction with other molecules. This positioning can lead to different chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-(ethylamino)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6,11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXWPZQREZOXJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC(=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599646 | |
Record name | 3-(Ethylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883742-00-5 | |
Record name | 3-(Ethylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(ethylamino)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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